molecular formula C25H17BrN2O4 B5022747 4-(2-{3-bromo-4-[(2-cyanobenzyl)oxy]-5-methoxyphenyl}-1-cyanovinyl)benzoic acid CAS No. 835891-20-8

4-(2-{3-bromo-4-[(2-cyanobenzyl)oxy]-5-methoxyphenyl}-1-cyanovinyl)benzoic acid

Cat. No. B5022747
CAS RN: 835891-20-8
M. Wt: 489.3 g/mol
InChI Key: CCJOJOCFGUBUPQ-FBHDLOMBSA-N
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Description

Synthesis Analysis

Synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules. For compounds related to the one , methodologies can involve condensation reactions, halogenation, and functional group transformations. An example of a related synthesis process is the preparation of complex benzoic acid derivatives using starting materials like dimethyl terephthalate through steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, achieving scalable processes with significant yield improvements (Zhang et al., 2022).

Molecular Structure Analysis

The molecular structure of organic compounds is often elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like DFT (Density Functional Theory). For instance, the crystal structure of related compounds can be determined to reveal the arrangement of atoms, bond lengths, angles, and the presence of specific functional groups, providing insight into the molecular geometry and potential reactivity sites (Zhao et al., 2010).

Chemical Reactions and Properties

Compounds with bromo, cyano, and methoxy groups are reactive towards various chemical transformations, including nucleophilic substitutions, eliminations, and addition reactions. Their reactivity can be tailored for the synthesis of more complex molecules or for modifications leading to desired physical or chemical properties. Studies on similar compounds have shown the ability to undergo reactions that form new bonds, introduce functional groups, or modify the molecular skeleton for specific applications (Wang et al., 1998).

Physical Properties Analysis

The physical properties of a compound, such as melting point, boiling point, solubility, and crystal structure, are crucial for its application and handling. These properties are determined by the molecular structure and intermolecular forces present within the compound. For example, the introduction of halogen atoms can significantly influence the compound's crystallinity and solubility, affecting its application in various fields (Subashini et al., 2021).

properties

IUPAC Name

4-[(E)-2-[3-bromo-4-[(2-cyanophenyl)methoxy]-5-methoxyphenyl]-1-cyanoethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17BrN2O4/c1-31-23-12-16(10-21(14-28)17-6-8-18(9-7-17)25(29)30)11-22(26)24(23)32-15-20-5-3-2-4-19(20)13-27/h2-12H,15H2,1H3,(H,29,30)/b21-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJOJOCFGUBUPQ-FBHDLOMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C2=CC=C(C=C2)C(=O)O)Br)OCC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O)Br)OCC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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